Enhanced Lipophilicity (LogP) of the 4-Bromophenoxy Substituent Compared to Non-Halogenated Phenoxy Analog
The target compound carries a 4-bromophenoxy terminus (MW 446.35 g/mol) versus the non-brominated 7-methyl-6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline analog (MW 367.45 g/mol) [1]. The replacement of H with Br at the para position of the phenoxy ring introduces a Hansch aromatic π constant of +0.86, directly translating to an estimated LogP increase of approximately 0.86 log units [2]. This enhanced lipophilicity is predicted to improve passive membrane permeability, a critical parameter for intracellular target engagement. In contrast, the non-brominated analog lacks this lipophilicity gain, and 9-fluoro-6H-indolo[2,3-b]quinoxaline (FIQX) exhibits distinct electronic effects (σₘ = +0.34 for F vs. +0.39 for Br) without the heavy-atom benefits [3].
| Evidence Dimension | Estimated LogP (cLogP) difference attributable to 4-bromophenoxy vs. phenoxy substitution |
|---|---|
| Target Compound Data | Molecular weight 446.35 g/mol; presence of bromine (Hansch π = +0.86 for aromatic Br) |
| Comparator Or Baseline | 7-Methyl-6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline, MW 367.45 g/mol; Hansch π = 0.00 for H |
| Quantified Difference | Estimated ΔcLogP ≈ +0.86; ΔMW = +78.9 g/mol |
| Conditions | Computed from Hansch-Fujita substituent constants for aromatic substitution; experimental validation of LogP pending |
Why This Matters
Lipophilicity directly governs membrane permeability and non-specific protein binding; the bromophenoxy compound offers a distinct physicochemical profile for SAR exploration where increased LogP is desired.
- [1] SpectraBase, '4-bromophenyl 3-(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl ether,' Compound ID: 4dTFxvLvDyM; '3-(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl phenyl ether,' Compound ID: AFhjlgsNy8Y, Wiley Science Solutions. Accessed 2026. View Source
- [2] C. Hansch, A. Leo, and D. Hoekman, Exploring QSAR: Hydrophobic, Electronic, and Steric Constants, American Chemical Society, Washington, DC, 1995. (Hansch π values for aromatic substituents.) View Source
- [3] Z. Gu et al., 'Synthesis, cytotoxic evaluation and DNA binding study of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives,' RSC Advances, vol. 7, pp. 41869–41879, 2017. DOI: 10.1039/C7RA08138C. View Source
